molecular formula C13H8Cl2O2 B1415142 4-Chloro-3-(4-chlorophenyl)benzoic acid CAS No. 695190-76-2

4-Chloro-3-(4-chlorophenyl)benzoic acid

Cat. No.: B1415142
CAS No.: 695190-76-2
M. Wt: 267.1 g/mol
InChI Key: PMRBQNXFCDBHEY-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chlorophenyl)benzoic acid is a chemical compound characterized by its molecular structure, which includes two chlorine atoms and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-chlorophenyl)benzoic acid typically involves the chlorination of 3-(4-chlorophenyl)benzoic acid. This process requires specific reaction conditions, including the use of chlorinating agents such as thionyl chloride (SOCl₂) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(4-chlorophenyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, oxidized forms, and reduced analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-3-(4-chlorophenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is utilized to study the effects of chlorinated aromatic acids on biological systems. It serves as a model compound to understand the interactions between chlorinated compounds and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-3-(4-chlorophenyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.

Comparison with Similar Compounds

  • 3,4-Dichlorobenzoic acid

  • 2,4-Dichlorobenzoic acid

  • 3-Chlorobenzoic acid

Uniqueness: 4-Chloro-3-(4-chlorophenyl)benzoic acid is unique due to its specific arrangement of chlorine atoms on the benzene ring. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

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Properties

IUPAC Name

4-chloro-3-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBQNXFCDBHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653173
Record name 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695190-76-2
Record name 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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